molecular formula C9H8ClN3 B13260247 5-(Chloromethyl)-2-(1H-imidazol-2-yl)pyridine CAS No. 1803566-65-5

5-(Chloromethyl)-2-(1H-imidazol-2-yl)pyridine

Cat. No.: B13260247
CAS No.: 1803566-65-5
M. Wt: 193.63 g/mol
InChI Key: XOJFXEPDKIQGPA-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(1H-imidazol-2-yl)pyridine typically involves the reaction of 2-(1H-imidazol-2-yl)pyridine with chloromethylating agents. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) under anhydrous conditions. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(1H-imidazol-2-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the imidazole ring can lead to the formation of imidazolines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, and ethers.

    Oxidation Reactions: Formation of aldehydes and carboxylic acids.

    Reduction Reactions: Formation of imidazolines.

Scientific Research Applications

5-(Chloromethyl)-2-(1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in the development of antimicrobial and anticancer agents.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-imidazol-2-yl)pyridine: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    5-(Bromomethyl)-2-(1H-imidazol-2-yl)pyridine: Similar reactivity but with different halogen properties.

    5-(Hydroxymethyl)-2-(1H-imidazol-2-yl)pyridine: More hydrophilic and less reactive in nucleophilic substitution.

Uniqueness

5-(Chloromethyl)-2-(1H-imidazol-2-yl)pyridine is unique due to its chloromethyl group, which provides a versatile site for further functionalization. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

1803566-65-5

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

5-(chloromethyl)-2-(1H-imidazol-2-yl)pyridine

InChI

InChI=1S/C9H8ClN3/c10-5-7-1-2-8(13-6-7)9-11-3-4-12-9/h1-4,6H,5H2,(H,11,12)

InChI Key

XOJFXEPDKIQGPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCl)C2=NC=CN2

Origin of Product

United States

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